molecular formula C21H14F3N3O3 B2824247 2-(2H-1,3-benzodioxol-5-yl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326806-76-1

2-(2H-1,3-benzodioxol-5-yl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

カタログ番号: B2824247
CAS番号: 1326806-76-1
分子量: 413.356
InChIキー: NOBBSFGMIYKKJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrazolo[1,5-a]pyrazin-4-one derivative featuring a 1,3-benzodioxole moiety at position 2 and a 3-(trifluoromethyl)benzyl group at position 3. Its molecular formula is C₂₄H₁₇F₃N₄O₃, with a molecular weight of 478.41 g/mol. The benzodioxol group enhances metabolic stability by reducing oxidative degradation, while the trifluoromethylphenylmethyl substituent contributes to hydrophobic interactions and improved target binding affinity, commonly observed in kinase inhibitors or enzyme modulators .

特性

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3/c22-21(23,24)15-3-1-2-13(8-15)11-26-6-7-27-17(20(26)28)10-16(25-27)14-4-5-18-19(9-14)30-12-29-18/h1-9,16-17,25H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWOLASEDZEYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN2C1C(=O)N(C=C2)CC3=CC(=CC=C3)C(F)(F)F)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Synthesis of the Pyrazolopyrazine Core: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.

    Coupling of the Benzodioxole and Pyrazolopyrazine Units: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to link the two moieties.

    Introduction of the Trifluoromethylphenyl Group: This is typically done via Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazolopyrazine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under conditions such as acidic or basic catalysis.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazolopyrazine derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests possible interactions with biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Studies are conducted to evaluate its efficacy and safety in preclinical and clinical settings.

Industry

Industrially, the compound could be used in the development of specialty chemicals, including advanced materials and agrochemicals, due to its unique chemical properties.

作用機序

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the pyrazolopyrazine core could form hydrogen bonds or π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs based on substituents, molecular properties, and reported activities:

Compound Name / ID Molecular Formula Substituents (R₁, R₂, R₃) Key Properties / Activities Source
Target Compound C₂₄H₁₇F₃N₄O₃ R₁: 1,3-Benzodioxol-5-yl
R₂: 3-(Trifluoromethyl)benzyl
Hypothesized kinase inhibition; enhanced metabolic stability
G825-0314
(ChemDiv)
C₂₆H₂₂N₄O₆ R₁: 1,3-Benzodioxol-5-yl
R₂: 2-(2,4-Dimethoxyphenyl)-5-methyloxazol-4-ylmethyl
Used in high-throughput screening; potential CNS activity
5-(2-Fluorobenzyl)-2-(4-Fluorophenyl)-3-(Hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-one C₂₀H₁₅F₂N₃O₂ R₁: 4-Fluorophenyl
R₂: 2-Fluorobenzyl
R₃: Hydroxymethyl
Moderate solubility due to hydroxymethyl group; fluorinated groups enhance target affinity
3-(2,4-Dichlorophenyl)-5-(4-Fluorophenyl)-2-Methyl-7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine C₂₀H₁₂Cl₂F₄N₄ R₁: 4-Fluorophenyl
R₂: 2,4-Dichlorophenyl
R₃: Trifluoromethyl
Antitrypanosomal activity; lipophilic Cl/F groups improve membrane penetration
2-(4-Chlorophenyl)-5-(3,4-Dimethoxyphenethyl)pyrazolo[1,5-a]pyrazin-4-one C₂₁H₁₈ClN₃O₃ R₁: 4-Chlorophenyl
R₂: 3,4-Dimethoxyphenethyl
Dimethoxy groups enhance solubility; chlorophenyl may confer antimicrobial activity
3-(Hydroxymethyl)-5-[(5-Methyl-1,3,4-Oxadiazol-2-yl)Methyl]-2-Phenylpyrazolo[1,5-a]pyrazin-4-one C₁₇H₁₅N₅O₃ R₁: Phenyl
R₂: 5-Methyl-1,3,4-oxadiazol-2-ylmethyl
R₃: Hydroxymethyl
Oxadiazole moiety improves metabolic resistance; hydroxymethyl aids solubility

Structural and Functional Insights:

Substituent Effects on Activity :

  • The 1,3-benzodioxol-5-yl group in the target compound and G825-0314 is associated with improved metabolic stability compared to simple phenyl or fluorophenyl groups .
  • Trifluoromethyl groups (as in the target and the pyrimidine analog from ) enhance hydrophobic interactions with target proteins, often critical for kinase inhibition .
  • Hydroxymethyl substituents (e.g., in and ) increase solubility but may reduce membrane permeability.

Biological Activity Trends: Fluorinated and chlorinated analogs (e.g., ) exhibit enhanced antimicrobial and antitrypanosomal activities, likely due to halogen-bonding interactions with biological targets. Compounds with dimethoxy or oxadiazole groups (e.g., ) show improved pharmacokinetic profiles, balancing solubility and metabolic resistance.

生物活性

The compound 2-(2H-1,3-benzodioxol-5-yl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H13F3N4O3C_{17}H_{13}F_{3}N_{4}O_{3} with a molecular weight of approximately 402.4 g/mol. The structure features a benzodioxole moiety and a trifluoromethylphenyl group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that pyrazolo derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Pyrazolo compounds have shown significant inhibitory effects against various cancer cell lines. For instance, studies on similar pyrazole derivatives demonstrated their effectiveness against BRAF(V600E) and EGFR targets, which are crucial in cancer progression .
  • Anti-inflammatory Properties : Some derivatives have been found to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Effects : Certain pyrazoles exhibit antimicrobial activity against bacteria and fungi, making them candidates for developing new antibiotics .

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Key Enzymes : Pyrazoles often inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in cancer cells.
  • Antioxidant Activity : Pyrazoles may scavenge free radicals, reducing oxidative stress within cells.

Antitumor Efficacy

A study published in 2019 identified a novel anticancer compound through screening drug libraries on multicellular spheroids. The results indicated that pyrazolo derivatives could significantly reduce tumor growth in vitro. The study highlighted the importance of structure-activity relationships (SAR) in optimizing the efficacy of these compounds against specific cancer types .

Anti-inflammatory Research

In another investigation focused on anti-inflammatory properties, researchers synthesized various pyrazole derivatives and tested their ability to inhibit pro-inflammatory cytokines. Results showed that specific modifications to the pyrazole structure enhanced its anti-inflammatory effects significantly .

Antimicrobial Testing

Research also explored the antimicrobial potential of pyrazolo derivatives against several pathogenic strains. The findings revealed that certain compounds exhibited notable activity against resistant bacterial strains, indicating their potential as new therapeutic agents in combating infections .

Data Tables

Activity Type Effectiveness Reference
AntitumorSignificant inhibition of cancer cells
Anti-inflammatoryReduced cytokine levels
AntimicrobialEffective against resistant bacteria

Q & A

Q. Advanced Synthesis Optimization

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution steps, while toluene/THF improves cyclization .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand optimization (e.g., XPhos) to reduce side products .
  • Temperature control : Microwave-assisted synthesis at 80–120°C reduces reaction time by 30–50% compared to thermal methods .

What analytical techniques are essential for characterizing this compound?

Q. Basic Characterization

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., benzodioxole protons at δ 6.8–7.2 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~423.1 m/z) .

How is the biological activity of this compound typically evaluated?

Q. Basic Bioactivity Profiling

  • Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Cellular viability assays : MTT or ATP-luciferase in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • ADME-Tox profiling : Microsomal stability (human liver microsomes) and CYP450 inhibition assays .

What strategies are used to study structure-activity relationships (SAR) for this compound?

Q. Advanced SAR Analysis

  • Substituent variation : Replace the trifluoromethyl group with Cl, Br, or CF₂H to assess electronic effects on potency .
  • Scaffold hopping : Compare pyrazolo-pyrazine derivatives with pyrazolo-pyrimidines or thiazolidinones to identify core-specific activity .
  • Computational modeling : Docking studies (AutoDock Vina) to predict binding modes in kinase active sites .

How should researchers address contradictory bioactivity data across different assays?

Q. Advanced Data Analysis

  • Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Solubility correction : Account for DMSO stock concentration effects (e.g., precipitation in aqueous buffers) .
  • Meta-analysis : Compare data with structurally similar compounds (e.g., pyrazolo-pyrazines in vs. 14) to identify assay-specific trends .

What experimental design principles apply to optimizing reaction conditions?

Q. Advanced Experimental Design

  • DoE (Design of Experiments) : Use fractional factorial designs to test variables (solvent, catalyst loading, temperature) with minimum runs .
  • In situ monitoring : ReactIR or LC-MS tracking to identify rate-limiting steps .
  • Scale-up considerations : Ensure solvent compatibility with continuous flow reactors for gram-scale synthesis .

What safety protocols are critical when handling this compound?

Q. Basic Safety Guidelines

  • Fluorinated group handling : Use PPE (gloves, goggles) due to potential toxicity of trifluoromethyl groups .
  • Reactive intermediates : Quench azide byproducts with aqueous NaNO₂ to prevent explosive hazards .
  • Waste disposal : Segregate halogenated waste (benzodioxole and CF₃ groups) per EPA guidelines .

How can reproducibility issues in synthesis be resolved?

Q. Advanced Troubleshooting

  • Intermediate characterization : Isolate and characterize all intermediates (e.g., via ¹H NMR) to confirm stepwise progression .
  • Batch-to-batch analysis : Compare HPLC chromatograms across batches to detect impurities (e.g., unreacted starting materials) .
  • Multi-lab validation : Collaborate with independent labs to verify yields and bioactivity .

What computational tools are used to predict the compound’s mechanism of action?

Q. Advanced Computational Modeling

  • Molecular dynamics (MD) : Simulate binding stability in kinase ATP-binding pockets (e.g., GROMACS) .
  • QSAR models : Train models with IC₅₀ data from analogs to predict activity against new targets .
  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability and toxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。